Thiothixene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pratically insoluble in water (cis-, trans- mixture)

Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture)

Slightly soluble in carbon tetrachloride

1.39e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Schizophrenia

Scientific Field: Psychiatry

Application: Thiothixene is primarily used for the treatment of schizophrenia It helps regulate behavior and thoughts, potentially reducing the occurrence of hallucinations, delusions, and other symptoms associated with this disorder.

Method of Application: Thiothixene is administered orally, and its bioavailability is approximately 100%. The dosage varies depending on the patient’s condition and response to treatment.

Results: While individual results may vary, Thiothixene has been found to be effective in managing symptoms of schizophrenia

Treatment of Bipolar Disorder and Mania

Application: Thiothixene is also used in the treatment of bipolar disorder and mania.

Method of Application: Similar to its use in treating schizophrenia, Thiothixene is administered orally.

Anxiolytic Effects

Application: Thiothixene can exhibit anxiolytic effects, which means it can help reduce anxiety

Method of Application: Thiothixene is administered orally.

Results: Thiothixene has shown effectiveness in managing symptoms of anxiety, although individual results may vary

Anti-aggressive Properties

Application: Thiothixene can exhibit anti-aggressive properties, which means it can help manage aggressive behavior

Results: Thiothixene has shown effectiveness in managing aggressive behavior, although individual results may vary

Treatment of Behavioral Disturbances

Anti-depressive Effects

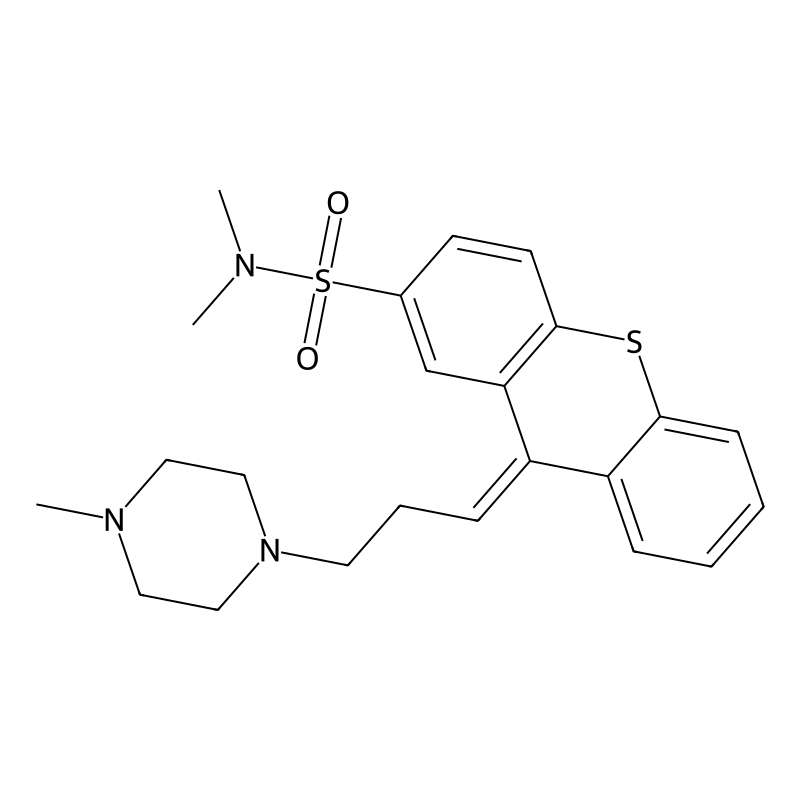

Thiothixene is an antipsychotic medication belonging to the thioxanthene class. Its chemical structure is defined as cis-N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide, with a molecular formula of C23H29N3O2S2 and a molecular weight of approximately 443.63 g/mol . The compound exhibits a rigid structural configuration due to the carbon-linked side chain, differentiating it from phenothiazines, which contain nitrogen in their central ring . It is primarily utilized in the treatment of schizophrenia and other psychotic disorders.

The exact mechanism by which thiothixene exerts its antipsychotic effect is not fully understood, but it's believed to involve blocking dopamine D2 receptors in the brain. Dopamine is a neurotransmitter involved in mood, reward, and movement. Excessive dopamine activity is implicated in schizophrenia, and thiothixene's action helps regulate dopamine signaling.

Thiothixene can cause a variety of side effects, including drowsiness, movement disorders (tardive dyskinesia), and metabolic changes. It can also interact with other medications [].

- Toxicity: Studies suggest a moderate to high risk of tardive dyskinesia, a movement disorder characterized by involuntary muscle movements [].

- Flammability: No data readily available on flammability.

- Reactivity: Thiothixene is generally stable under recommended storage conditions but can degrade in light and moisture [].

- Acetylation and Condensation: The acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide leads to an intermediate ketone, which is then reduced and dehydrated to yield thiothixene .

- Wittig Reaction: This method employs N,N-dimethylsulfamoyl-Z-thioxanthen-9-one as a starting material, where the piperazinylpropylidene side chain is introduced through a Wittig reaction followed by methylation .

- Ring Closure Reaction: A reaction involving thiophenol and 2-chloro-5-dimethylsulfamoylbenzoic acid in an alkaline solution leads to a ketone intermediate, which undergoes further reactions to form thiothixene .

Thiothixene functions primarily as an antagonist at various postsynaptic receptors, including:

- Dopaminergic Receptors: It blocks D1, D2, D3, and D4 receptors, contributing to its antipsychotic effects by reducing dopaminergic activity in the brain .

- Serotonergic Receptors: It interacts with 5-HT1 and 5-HT2 receptors, providing anxiolytic and antidepressant effects while also potentially causing side effects such as weight gain and sedation .

- Histaminergic and Adrenergic Receptors: Thiothixene affects H1 receptors leading to sedation and antiemetic effects, as well as influencing alpha-adrenergic receptors which can lower blood pressure .

The synthesis of thiothixene has been documented through various methods:

- Acetylation Method: Involves acetylating thioxanthene derivatives followed by condensation reactions.

- Wittig Reaction Method: Utilizes N,N-dimethylsulfamoyl-Z-thioxanthen-9-one for introducing side chains.

- Ring Closure Method: Combines thiophenol with chlorinated benzoic acids under alkaline conditions followed by ring closure reactions.

Each method varies in complexity and yields different isomers of thiothixene (cis and trans forms) .

Thiothixene is primarily used in clinical settings for:

- Treatment of Schizophrenia: It alleviates symptoms associated with schizophrenia, including hallucinations and delusions.

- Management of Other Psychotic Disorders: It may also be prescribed for other severe mental health conditions characterized by psychosis.

Additionally, research indicates potential roles in treating other conditions due to its biological activity on various receptors .

Thiothixene exhibits significant interactions with other drugs:

- Hepatic Microsomal Enzyme Inducers: Drugs like carbamazepine can increase the clearance of thiothixene, necessitating careful monitoring of therapeutic effectiveness .

- Hypotensive Agents: There is a risk of additive hypotensive effects when combined with other medications that lower blood pressure .

Clinical studies have highlighted the importance of monitoring white blood cell counts due to potential risks of leukopenia associated with thiothixene use .

Thiothixene shares structural similarities with several other antipsychotic compounds. Here are some notable comparisons:

| Compound | Class | Unique Features |

|---|---|---|

| Chlorpromazine | Phenothiazine | First-generation antipsychotic; broader sedative effects. |

| Fluphenazine | Phenothiazine | Long-acting formulation; more potent than thiothixene. |

| Haloperidol | Butyrophenone | Strong D2 receptor antagonist; used for acute psychosis. |

| Loxapine | Dibenzoxazepine | Unique structure; lower incidence of extrapyramidal symptoms. |

Thiothixene's unique thioxanthene structure provides distinct pharmacological properties compared to these similar compounds, particularly in its receptor activity profile and side effect spectrum .

Thiothixene, a thioxanthene derivative, was first synthesized in 1967 by Pfizer under the brand name Navane. Its development emerged from structural modifications of phenothiazine antipsychotics, driven by the need to enhance receptor specificity and reduce adverse effects. Early synthesis routes, described by Muren et al., involved functionalizing the thioxanthene core with a dimethylsulfamyl group and a methylpiperazinyl side chain. Wyatt and Grady later optimized these methods, publishing four distinct synthetic pathways in 1990 that improved yield and purity. The drug’s initial clinical trials in the 1970s demonstrated efficacy in managing schizophrenia, positioning it as a viable alternative to chlorpromazine.

Classification within Thioxanthene Derivatives

Thiothixene belongs to the thioxanthene class, characterized by a tricyclic structure where a sulfur atom replaces the oxygen in xanthene. Key structural features distinguishing it from related compounds include:

| Feature | Thiothixene | Chlorprothixene | Flupenthixol |

|---|---|---|---|

| C2 Substituent | Dimethylsulfamyl group | Chlorine atom | Trifluoromethyl group |

| Side Chain | 3-(4-methylpiperazinyl)propylidene | Dimethylaminoethyl group | Hydroxyethylpiperazine group |

| Stereochemistry | Z-isomer (cis configuration) | Z-isomer | E-isomer (trans configuration) |

This structural framework enables potent dopamine D2 receptor antagonism while modulating serotonin, histamine, and adrenergic receptors. Unlike phenothiazines, the absence of a nitrogen atom at position 10 reduces aromaticity, altering binding kinetics and metabolic stability.

Chemical Significance in Pharmaceutical Research

Thiothixene’s chemical design has influenced antipsychotic development through three key innovations:

- Sulfonamide Functionalization: The dimethylsulfamyl group at C2 enhances blood-brain barrier permeability, with a calculated logP of 3.78.

- Piperazine Side Chain: The 4-methylpiperazine moiety improves dopamine receptor selectivity, achieving sub-nanomolar affinity for D2/D3 receptors (Ki = 0.8 nM).

- Stereochemical Optimization: The Z-configuration maximizes receptor binding, as demonstrated by 10-fold higher activity compared to the E-isomer.

Recent studies highlight its unexpected role in immunomodulation. In 2025, Kojima et al. discovered that thiothixene upregulates Stra6L, a retinol-binding protein receptor, inducing arginase 1 in macrophages. This mechanism enhances efferocytosis—the clearance of apoptotic cells—by 2.3-fold in atherosclerotic models. Such findings reposition thiothixene as a dual-action compound with applications in neurodegenerative and cardiovascular diseases.

Current Status in Chemical Literature

Thiothixene remains a subject of active investigation across three domains:

Synthesis and Structural Analysis

Modern routes employ palladium-catalyzed cross-coupling to assemble the thioxanthene core, achieving 85% yield in fewer steps. Solid-state NMR studies reveal conformational flexibility in the propylidene side chain, which correlates with receptor binding kinetics.

Receptor Profiling

High-throughput screens (2024) identified off-target effects at serotonin 5-HT7 (Ki = 11 nM) and σ1 receptors (Ki = 34 nM), suggesting potential antidepressant properties.

Drug Repurposing

A 2024 Circulation study demonstrated thiothixene’s ability to reduce atherosclerotic plaque burden by 40% in murine models via efferocytosis enhancement. Computational models predict additional utility in Alzheimer’s disease through β-amyloid clearance pathways.

Key Publications (2024–2025)

Appearance and Organoleptic Properties

Thiothixene exhibits distinct physical characteristics that are important for identification and handling. The compound occurs as white to tan crystals with a crystalline solid appearance [1] [2] [3]. The color can vary from white to off-white depending on the specific preparation and purity [1] [3]. From an organoleptic perspective, thiothixene is practically odorless, though some preparations may exhibit a slight odor [2] [3]. These characteristics are consistent across different isomeric forms and salt preparations of the compound.

The physical appearance of thiothixene can be influenced by environmental factors, particularly light exposure, which necessitates careful storage considerations. The crystalline nature of the compound contributes to its stability profile and handling characteristics in pharmaceutical formulations.

Melting and Boiling Points

Thiothixene demonstrates distinct thermal properties that vary depending on the isomeric form and preparation method. The melting point varies significantly based on the specific isomer or mixture being evaluated:

- Mixed isomer preparation: 123.6-124.6°C [4]

- cis-Isomer (pharmacologically active form): 147-152°C, with some sources reporting 147.5-149°C [1] [5] [6]

- trans-Isomer: 123-124.5°C [5]

- cis-trans mixture: 114-118°C [7] [5]

The boiling point of thiothixene is reported as 599.0±60.0°C based on predictive computational models [1] [8] [7]. This relatively high boiling point is consistent with the compound's molecular structure and intermolecular forces.

Additional thermal properties include a flash point of 316.1°C [7], indicating the compound's thermal stability under normal handling conditions. The predicted density is 1.269±0.06 g/cm³ [1] [8] [7], which falls within the typical range for organic pharmaceutical compounds of similar molecular weight and structure.

Solubility Profile

The solubility characteristics of thiothixene demonstrate significant variability across different solvents and pH conditions, which has important implications for pharmaceutical formulation and bioavailability:

Aqueous Solubility:

- Water (25°C): Less than 0.1 mg/mL [3], with some sources reporting 0.0139 mg/mL [9]

- Thiothixene hydrochloride in water: Approximately 125 mg/mL [3]

Organic Solvents:

- Alcohol: Slightly soluble [3]

- Chloroform: Slightly soluble [1] [6]

- Methanol: Slightly soluble [1] [6]

- Dimethyl sulfoxide (DMSO): Approximately 0.2 mg/mL [10], with some formulations achieving 10 mg/mL [11] [10]

- Dimethyl formamide: Approximately 0.5 mg/mL [10]

The dramatic improvement in aqueous solubility observed with the hydrochloride salt form (from <0.1 mg/mL to ~125 mg/mL) demonstrates the importance of salt formation in pharmaceutical development. This enhanced solubility is critical for parenteral formulations and bioavailability optimization.

Chemical Properties

Stability Parameters

Thiothixene exhibits specific stability characteristics that are crucial for pharmaceutical storage and handling. The compound is significantly affected by light exposure [3], demonstrating light sensitivity that requires protection during storage and handling [1] [6]. This photosensitivity is a critical consideration for formulation development and packaging requirements.

Storage Conditions:

- Recommended storage temperature: 2-8°C for most preparations [1] [11] [10]

- Long-term storage: -20°C for research-grade materials [11] [10]

- Container requirements: Light-resistant containers to prevent photodegradation [3]

The stability profile necessitates specific handling protocols in pharmaceutical manufacturing and clinical use. Stability-indicating high-performance liquid chromatography (HPLC) analysis has demonstrated that properly formulated thiothixene solutions can maintain stability throughout extended storage periods when appropriate conditions are maintained [12].

Reactivity Patterns

Thiothixene's chemical reactivity is characterized by its thioxanthene core structure and functional groups. The compound contains reactive sites that include:

Nucleophilic Sites:

- The piperazine nitrogen atoms, which can participate in acid-base reactions

- The sulfonamide group, which contributes to the compound's chemical behavior

Electrophilic Sites:

- The thioxanthene ring system, which can undergo various substitution reactions

- The double bond in the propylidene chain, which provides a site for potential chemical modifications

The compound's reactivity profile is influenced by pH conditions, with the basic piperazine nitrogen contributing to pH-dependent behavior. The sulfonamide group provides additional chemical stability while maintaining specific pharmacological properties.

pH-Dependent Behavior

Thiothixene exhibits distinct pH-dependent characteristics that influence its chemical behavior, stability, and pharmaceutical properties:

Ionization Properties:

- pKa (strongest basic site): 8.16 [9]

- Additional pKa values: 7.67 and 7.97 (reported with uncertainty) [1] [6]

- Physiological charge: +1 at physiological pH [9]

pH Characteristics in Formulations:

The pH-dependent behavior of thiothixene is primarily governed by the protonation state of the piperazine nitrogen atoms. At physiological pH (approximately 7.4), the compound exists predominantly in a positively charged state, which influences its pharmacokinetic properties, including membrane permeability and tissue distribution.

The acidic pH of pharmaceutical formulations helps maintain the compound in solution and enhances stability during storage. This pH-dependent solubility behavior is consistent with the improved aqueous solubility observed in the hydrochloride salt form.

Partition Coefficients and Molecular Descriptors

LogP and Lipophilicity

The lipophilicity of thiothixene, expressed as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that influences the compound's pharmacokinetic and pharmacodynamic properties:

Experimental and Predicted LogP Values:

The LogP values indicate that thiothixene is a moderately lipophilic compound, with experimental values clustering around 3.5. This lipophilicity level is optimal for central nervous system penetration, which is consistent with thiothixene's pharmacological profile as an antipsychotic agent. The positive LogP values indicate preferential partitioning into the organic (lipid) phase compared to the aqueous phase, facilitating membrane penetration and tissue distribution.

The variation between different computational predictions (3.36 to 4.01) highlights the importance of experimental validation for accurate lipophilicity assessment. The experimental values provide the most reliable estimates for pharmaceutical development and pharmacokinetic modeling.

Polar Surface Area

The polar surface area (PSA) of thiothixene is 43.86 Ų [9] [15], which provides important information about the compound's ability to cross biological membranes and its pharmaceutical properties:

Molecular Interaction Parameters:

- Hydrogen bond acceptors: 4-6 [9] [15]

- Hydrogen bond donors: 0 [9] [15]

- Rotatable bonds: 4-5 [9] [15]

- Number of rings: 4 [9] [15]

The polar surface area value of 43.86 Ų is below the generally accepted threshold of 60-70 Ų for good oral bioavailability and blood-brain barrier penetration. This relatively low PSA, combined with the appropriate lipophilicity, contributes to thiothixene's ability to cross the blood-brain barrier and reach its target receptors in the central nervous system.

The absence of hydrogen bond donors (0) and the moderate number of hydrogen bond acceptors (4-6) contribute to the compound's favorable membrane permeability characteristics. The presence of 4-5 rotatable bonds provides sufficient molecular flexibility while maintaining structural integrity.

Additional Molecular Descriptors:

These descriptors provide additional insight into the compound's molecular interactions and pharmaceutical behavior.

Collision Cross Section Measurements

Collision cross section (CCS) measurements provide valuable structural information about thiothixene in the gas phase, particularly useful for analytical identification and structural characterization:

Ion Mobility-Mass Spectrometry CCS Values:

All measurements were obtained using traveling wave (TW) ion mobility methodology, calibrated with polyalanine and drug standards [2]. These CCS values provide a unique molecular fingerprint for thiothixene identification and can be used for analytical method development and quality control purposes.

The variation in CCS values between different ionization states reflects the influence of adduct formation on the gas-phase conformation of the molecule. The [M+H-H₂O]⁺ ion shows the smallest cross section (192.78 Ų), consistent with the loss of water leading to a more compact molecular structure. The sodium and potassium adducts show larger cross sections due to the coordination of the metal ions with the molecule.

These CCS measurements are particularly valuable for:

- Analytical method development for pharmaceutical quality control

- Structural confirmation in complex mixtures

- Impurity identification and characterization

- Interlaboratory method transfer and standardization

Purity

Physical Description

Color/Form

White to tan crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

log Kow = 3.78

Odor

Decomposition

Appearance

Melting Point

Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/

MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/

MP: 158-160.5 °C /Thiothixene dimaleate/

MP: 229 °C /Thiothixene dioxalate/

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

Use and Manufacturing

Drug Indication

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Thiothixene is included in the database.

Thiothixene capsules are effective in the management of schizophrenia. /Included in US product label/

Experience with the drug in treating neurotic conditions is limited and does not indicate that thiothixene is likely to have advantages over anxiolytic agents, butyrophenones, phenothiazines, or chlorprothixene (no longer commercially available in the US). Thiothixene has not been evaluated in the management of behavioral complications in mentally retarded patients.

Pharmacology

Thiothixene is a thioxanthene derivative and a dopamine antagonist with antipsychotic property. Thiothixene blocks postsynaptic dopamine receptors in the mesolimbic system and medullary chemoreceptor trigger zone, thereby decreasing dopamine activity leading to decreased stimulation of the vomiting center and psychotic effects, such as hallucinations and delusions. In addition, this agent blocks the D2 somatodendritic autoreceptor, thereby increasing dopamine turnover. Thiothixene possesses weak affinity for the histamine H1 and alpha-adrenergic receptors.

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05A - Antipsychotics

N05AF - Thioxanthene derivatives

N05AF04 - Tiotixene

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Dopamine

DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

5591-45-7

Absorption Distribution and Excretion

Thiothixene is widely distributed into body tissues and may remain in the body for several weeks following administration.

Thiothixene is well absorbed from the GI tract. Therapeutic response may occur within a few days to several weeks following oral administration of the drug. Plasma concentrations required for therapeutic effects are not known.

Two experiments are reported in which acute single test dose levels of thiothixene (Navane) were correlated with age. In the first study 20 mg oral doses were given to 28 male subjects and serum levels were drawn 2 hr later. Mean age was 30 and correlation of serum level with age was 0.43, P less than 0.02. In a second older group with a mean age of 41, 10 mg oral doses were given to 25 subjects. A correlation with age of 0.41, P less than 0.05 was obtained with age. In prior work such acute levels have been found to correlate with steady-state serum levels and with clinical response to the medication. ...

Metabolism Metabolites

Thiothixene is metabolized in the liver and is excreted mainly in feces via biliary elimination as unchanged drug and as the demethyl, sulfoxide, demethylated sulfoxide, and hydroxylated thiothixene derivatives.

Associated Chemicals

Wikipedia

Nefazodone

Drug Warnings

Tardive dyskinesia, a syndrome consisting of potentially irreversible, involuntary, dyskinetic movements may develop in patients treated with antipsychotic drugs, including thiothixene. Although the prevalence of the syndrome appears to be highest among the elderly, especially elderly women, it is impossible to rely upon prevalence estimates to predict, at the inception of antipsychotic treatment, which patients are likely to develop the syndrome. Whether antipsychotic drug products differ in their potential to cause tardive dyskinesia is unknown.

A potentially fatal symptom complex sometimes referred to as Neuroleptic Malignant Syndrome (NMS) has been reported in association with antipsychotic drugs, including thiothixene. Clinical manifestations of NMS are hyperpyrexia, muscle rigidity, altered mental status and evidence of autonomic instability (irregular pulse or blood pressure, tachycardia, diaphoresis, and cardiac dysrhythmias).

The most frequent adverse effects of thiothixene are drowsiness (which usually is mild and subsides with continuation of therapy) and extrapyramidal symptoms. Like propylpiperazine phenothiazines, thiothixene is more likely to produce akathisia and dystonia than parkinson-like syndromes. Generally, extrapyramidal effects can be controlled by reducing the dosage of thiothixene and/or administering an antiparkinsonian drug.

For more Drug Warnings (Complete) data for Thiothixene (21 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Preparation of cis/trans-isomer mixture and separation of isomers: Bloom, Muren, Belgium patent 647066 corresponding to United States of America patent 3,310,553 (1964, 1967 both to Pfizer) ... .

Analytic Laboratory Methods

Storage Conditions

Interactions

In this study healthy volunteers received thiothixene with and without a 3-day pretreatment with paroxetine to determine if paroxetine decreased the clearance of thiothixene. Ten healthy medication-free volunteers (4 women and 6 men, mean age 38 +/- 12 years) were randomized to receive a single 20 mg oral dose of thiothixene on two separate occasions. On one occasion thiothixene was given concurrently, and following 3 days of pre-treatment with oral paroxetine (20 mg/day). On the other occasion thiothixene was given without paroxetine pre-treatment. The two study days were separated by a minimum period of 2 weeks. On both study days, after the administration of thiothixene, 10 mL blood samples were collected over the next 72 hr. None of the pharmacokinetic parameters of thiothixene were significantly altered by a 3-day treatment with paroxetine. It is likely that the CYP2D6 isoenzyme is not responsible for a high proportion of thiothixene clearance, but one cannot exclude the possibility that a longer paroxetine pretreatment might have caused some inhibition of thiothixene clearance.

Thiothixene may be additive with or may potentiate the action of other CNS depressants (including alcohol), anticholinergics, or hypotensive agents.

Due to a possible additive effect with hypotensive agents, patients receiving these drugs should be observed closely for signs of excessive hypotension when thiothixene is added to their drug regimen.

Dates

2: Xin C, Lihong W, Qiuyuan L, Hongzhuo L. Injectable long-term control-released in situ gels of hydrochloric thiothixene for the treatment of schizophrenia: preparation, in vitro and in vivo evaluation. Int J Pharm. 2014 Jul 20;469(1):23-30. doi: 10.1016/j.ijpharm.2014.04.044. Epub 2014 Apr 18. PubMed PMID: 24751344.

3: Juenke JM, Brown PI, Urry FM, Johnson-Davis KL, McMillin GA. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma. Clin Chim Acta. 2013 Aug 23;423:32-4. doi: 10.1016/j.cca.2013.04.014. Epub 2013 Apr 23. PubMed PMID: 23618971.

4: Guthrie SK, Hariharan M, Kumar AA, Bader G, Tandon R. The effect of paroxetine on thiothixene pharmacokinetics. J Clin Pharm Ther. 1997 Jun;22(3):221-6. PubMed PMID: 9447478.

5: Markowitz JS, Gaulin BD, Good MI. Significance of plasma thiothixene concentrations. Ann Pharmacother. 1995 Jul-Aug;29(7-8):789-90. PubMed PMID: 8520104.

6: Merkl CO, Miller LJ. Intravenous thiothixene in the agitated patient. J Clin Psychiatry. 1994 Oct;55(10):456-7. PubMed PMID: 7961528.

7: Woodring JH, Martin CA, Keefer B. Esophageal atony and dilatation as a side effect of thiothixene and benztropine. Hosp Community Psychiatry. 1993 Jul;44(7):686-8. PubMed PMID: 8354511.

8: Buchsbaum MS, Potkin SG, Marshall JF, Lottenberg S, Teng C, Heh CW, Tafalla R, Reynolds C, Abel L, Plon L, et al. Effects of clozapine and thiothixene on glucose metabolic rate in schizophrenia. Neuropsychopharmacology. 1992 May;6(3):155-63. PubMed PMID: 1599606.

9: Ereshefsky L, Saklad SR, Watanabe MD, Davis CM, Jann MW. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables. J Clin Psychopharmacol. 1991 Oct;11(5):296-301. Erratum in: J Clin Psychopharmacol 1992 Apr;12(2):78. PubMed PMID: 1765572.

10: Bartlett EJ, Wolkin A, Brodie JD, Laska EM, Wolf AP, Sanfilipo M. Importance of pharmacologic control in PET studies: effects of thiothixene and haloperidol on cerebral glucose utilization in chronic schizophrenia. Psychiatry Res. 1991 Oct;40(2):115-24. PubMed PMID: 1763142.

11: Hariharan M, VanNoord T, Kindt EK, Tandon R. A simple, sensitive liquid chromatographic assay of cis-thiothixene in plasma with coulometric detection. Ther Drug Monit. 1991 Jan;13(1):79-85. PubMed PMID: 1676194.

12: Janicak PG, Bresnahan DB, Sharma R, Davis JM, Comaty JE, Malinick C. A comparison of thiothixene with chlorpromazine in the treatment of mania. J Clin Psychopharmacol. 1988 Feb;8(1):33-7. PubMed PMID: 3280617.

13: Davis CM, Harrington CA. Quantitation of thiothixene in plasma by high-performance thin-layer chromatography and fluorometric detection. Ther Drug Monit. 1988;10(2):215-23. PubMed PMID: 3381241.

14: Yesavage JA, Tanke ED, Sheikh JI. Tardive dyskinesia and steady-state serum levels of thiothixene. Arch Gen Psychiatry. 1987 Oct;44(10):913-5. PubMed PMID: 2889439.

15: Balon R, Berchou R, Han H. Priapism associated with thiothixene, chlorpromazine, and thioridazine. J Clin Psychiatry. 1987 May;48(5):216. PubMed PMID: 3571177.

16: Severin G. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples. J Pharm Sci. 1987 Mar;76(3):231-4. PubMed PMID: 3585740.

17: Balon R, Berchou R, Zethelius M. Thrombocytopenia associated with chlorpromazine, haloperidol and thiothixene: a case report. Can J Psychiatry. 1987 Mar;32(2):149-50. PubMed PMID: 3567823.

18: Sarai K, Okada M. Comparison of efficacy of zotepine and thiothixene in schizophrenia in a double-blind study. Pharmacopsychiatry. 1987 Feb;20(1 Spec No):38-46. PubMed PMID: 2883680.

19: Goldberg SC, Schulz SC, Resnick RJ, Hamer RM, Schulz PM. Differential prediction of response to thiothixene and placebo in borderline and schizotypal personality disorders. Psychopharmacol Bull. 1987;23(3):342-6. PubMed PMID: 3324147.

20: Hollister LE, Lombrozo L, Huang CC. Plasma concentrations of thiothixene and clinical response in treatment-resistant schizophrenics. Int Clin Psychopharmacol. 1987 Jan;2(1):77-82. PubMed PMID: 3312399.